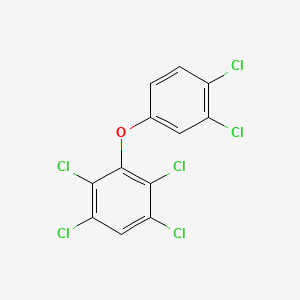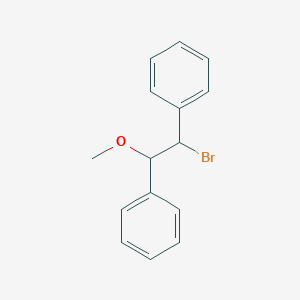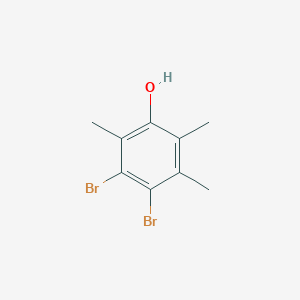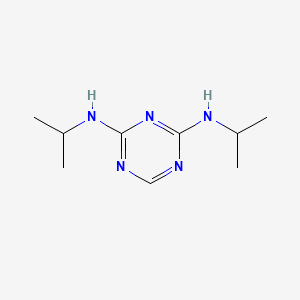![molecular formula C22H27N3O3 B13740012 butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate CAS No. 20954-12-5](/img/structure/B13740012.png)
butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate is a synthetic organic compound with the molecular formula C22H27N3O3 It is known for its complex structure, which includes an indazole ring, a benzoate ester, and a dimethylaminoethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the indazole derivative with 2-(dimethylamino)ethanol under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Esterification: The final step is the esterification of the resulting compound with butyl benzoate, typically using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
科学研究应用
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate can be compared with similar compounds such as:
Butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate: Similar structure but with a diethylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Different core structure but similar ester functionality, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
20954-12-5 |
|---|---|
分子式 |
C22H27N3O3 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate |
InChI |
InChI=1S/C22H27N3O3/c1-4-5-15-28-22(26)17-10-12-18(13-11-17)25-20-9-7-6-8-19(20)21(23-25)27-16-14-24(2)3/h6-13H,4-5,14-16H2,1-3H3 |
InChI 键 |
VZXXAZKSJMKSPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)





![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
